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Compound of Interest

6-Chloro-2-piperazin-1-yl-1,3-
Compound Name:
benzoxazole

cat. No.: B1629689

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-piperazin-1-yl-1,3-
benzoxazole

Introduction

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel
heterocyclic scaffolds. Among these, the benzoxazole nucleus represents a privileged
structure, forming the core of numerous compounds with significant biological activity.[1][2]
When functionalized with a piperazine moiety—a common pharmacophore known to enhance
pharmacokinetic properties and provide a versatile handle for further modification—the
resulting conjugate presents a compelling starting point for drug discovery programs.[3][4] This
guide provides a comprehensive technical overview of 6-Chloro-2-piperazin-1-yl-1,3-
benzoxazole, focusing on its core chemical properties, synthesis, and potential applications for
researchers, scientists, and drug development professionals.

Core Chemical Identity and Structure

A thorough understanding of a compound begins with its fundamental identifiers and structural
features. These elements define its place in chemical space and provide the basis for
predicting its behavior.

Chemical and Physical Data
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The essential identifying information for 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is
summarized below. This data serves as the primary reference for sourcing, registration, and
computational modeling.

Property Value Source

6-chloro-2-(piperazin-1-yl)-1,3-

IUPAC Name
benzoxazole
CAS Number 914299-71-1 [5]
Molecular Formula C11H12CINsO [5]
Molecular Weight 237.69 g/mol [5]
ODZNQUZKQXEWIX-
INChl Key [5]
UHFFFAOYSA-N
Typically a solid or crystalline
Physical Form ypieaty Y [6]

powder

Note: Experimental values for properties such as melting point, boiling point, and solubility are
not widely reported in publicly available literature and would require empirical determination.

Structural Elucidation

The structure of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is characterized by three key
components:

» Abenzoxazole ring system: A bicyclic heteroaromatic structure formed by the fusion of a
benzene ring and an oxazole ring. This moiety is generally planar.

e A piperazine ring: A six-membered saturated heterocycle containing two nitrogen atoms at
positions 1 and 4. It typically adopts a stable chair conformation.[7]

e A chloro substituent: An electron-withdrawing chlorine atom attached to position 6 of the
benzoxazole core.

Caption: 2D representation of the title compound.
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Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound.
While a dedicated experimental spectrum for this specific molecule is not publicly available, a
predictive profile can be constructed based on the known behavior of its constituent functional
groups.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily
protonate, primarily at the basic nitrogen of the piperazine ring.

o Expected [M+H]* lon: 238.07 (for C11H13CIN3O™).

o Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage
of the piperazine ring or the bond connecting it to the benzoxazole core. Common fragments
could include the loss of piperazine-related fragments. The benzoxazole ring itself is
relatively stable, but cleavage can occur under higher energy conditions, potentially leading
to ions corresponding to the benzonitrile cation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
e 'H NMR:

o Aromatic Protons (Benzoxazole Ring): Three distinct signals are expected in the aromatic
region (~7.0-8.0 ppm). The protons on the chlorinated ring will exhibit splitting patterns
(doublets, doublet of doublets) based on their coupling with adjacent protons.

o Piperazine Protons: Two sets of signals, typically broad triplets or multiplets, are expected
for the four methylene (-CHz-) groups. The protons on the carbons adjacent to the
benzoxazole ring (~3.6-3.8 ppm) will be deshielded compared to those adjacent to the
secondary amine (~3.0-3.2 ppm).[3][7] The NH proton will appear as a broad singlet that
may exchange with D20.

e 13C NMR:
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o Benzoxazole Carbons: At least seven distinct signals are expected. The carbon attached
to the piperazine (C2) will be significantly downfield (~160-170 ppm).[3] The carbons of the
benzene ring will appear in the typical aromatic region (~110-150 ppm), with their shifts
influenced by the chloro and oxazole substituents.[9]

o Piperazine Carbons: Two signals are expected for the methylene carbons, typically in the
range of 40-55 ppm.[10]

Synthesis and Reactivity

The synthesis of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is conceptually straightforward,
drawing upon established methods for the construction of 2-aminobenzoxazoles.

Proposed Synthetic Protocol

A highly plausible route involves the nucleophilic aromatic substitution of a corresponding 2,6-
dichlorobenzoxazole precursor with piperazine. This method is analogous to the synthesis of
the related benzothiazole derivative.[11]

Reaction: 2,6-Dichlorobenzoxazole + Piperazine - 6-Chloro-2-piperazin-1-yl-1,3-
benzoxazole

Step-by-Step Methodology:

o Reagent Preparation: To a stirred solution of 2,6-dichlorobenzoxazole (1.0 eq) in a suitable
polar aprotic solvent (e.g., dry DMF, 10 mL/mmol), add a mild base such as potassium
carbonate (K2COs, 3.0 eq).

o Nucleophilic Addition: Add piperazine (1.1 eq) to the mixture. Using a slight excess of
piperazine helps drive the reaction to completion but a large excess should be avoided to
minimize undesired disubstitution products.

¢ Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

o Work-up and Extraction: Upon completion, partition the reaction mixture between ethyl
acetate and water. Separate the layers and extract the aqueous layer multiple times with
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ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure.

o Final Product: The resulting crude product can be purified by column chromatography or
recrystallization to yield the desired 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole as a solid.
[11]
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Synthetic Workflow

Dissolve 2,6-Dichlorobenzoxazole
and K2COs in DMF

Gdd Piperazine (1.1 eq)

Stir at Room Temperature
(4-6 hours)
Monitor by TLC/LC-MS
Partition between
Ethyl Acetate and Water
Extract Aqueous Layer
with Ethyl Acetate

i

Combine Organic Layers,
Wash, Dry, Concentrate

'

Purify by Chromatography
or Recrystallization

Obtain Pure Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the title compound.
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Chemical Reactivity

The molecule's reactivity is dominated by the piperazine moiety, which provides a key site for
further chemical modification.

o N-Alkylation/Acylation: The secondary amine of the piperazine ring is nucleophilic and can
be readily modified via reactions with alkyl halides or acyl chlorides.[12] This allows for the
straightforward introduction of diverse side chains to explore structure-activity relationships
(SAR).

e Benzoxazole Ring Stability: The benzoxazole core is generally stable to a wide range of
reaction conditions, making it a robust scaffold for library synthesis.

Potential Applications and Safety
Relevance in Drug Discovery

The structural motif of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is of significant interest in
medicinal chemistry.

» Bioactive Scaffold: Benzoxazole derivatives are known to exhibit a wide spectrum of
biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

o CNS Agents: The piperazine ring is a well-known component of many centrally acting
agents, including atypical antipsychotics like risperidone.[12] The combination of these two
pharmacophores suggests potential utility in developing novel therapeutics for neurological
or psychiatric disorders.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, general
precautions for similar heterocyclic amine compounds should be followed.

e Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid formation and
inhalation of dust.[13][16]

o First Aid:
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[e]

Skin Contact: Wash off immediately with plenty of soap and water.[14]

o

Eye Contact: Rinse cautiously with water for several minutes.[14]

[¢]

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for
breathing.[14]

[¢]

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[14]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a well-defined chemical entity with significant
potential as a building block in medicinal chemistry and materials science. Its synthesis is
achievable through standard organic chemistry techniques, and its structure offers a versatile
platform for derivatization, particularly at the piperazine nitrogen. The combination of the
biologically active benzoxazole core and the pharmacokinetically favorable piperazine group
makes this compound a valuable scaffold for the development of novel therapeutic agents.
Further empirical investigation into its physicochemical properties and biological activity is
warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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